![molecular formula C15H29N3O4S B558207 Boc-L-thiocitrulline-otbu CAS No. 133565-49-8](/img/structure/B558207.png)
Boc-L-thiocitrulline-otbu
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Overview
Description
Boc-L-thiocitrulline-otbu is a chemical compound with the molecular formula C15H29N3O4S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Boc-L-thiocitrulline-otbu consists of 15 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI key is BZCHKHCGOVKYIY-JTQLQIEISA-N .Physical And Chemical Properties Analysis
Boc-L-thiocitrulline-otbu has a molecular weight of 347.48 . It is recommended to be stored in a refrigerated environment . The exact mass is 347.18800 and the LogP value is 3.15080 .Scientific Research Applications
Opioid Receptor Selectivity : Boc-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is identified as a potent, highly delta-opioid receptor-selective competitive antagonist, demonstrating significant selectivity ratios in various assays (Rónai et al., 1995).
Peptidomimetics in Opioid Receptors : The compound Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), related to Boc-L-thiocitrulline-otbu, is noted for its high affinity and selectivity for opioid δ receptors, demonstrating its potential as a peptidomimetic in receptor studies (Roques, 1992).
Cardioprotective Agent : A novel tetrapeptide derivative, Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261), shows promise as a cardioprotective agent in isoproterenol-induced myocardial necrosis in rats, suggesting its potential in cardiovascular research (Manikandan et al., 2002).
Inhibitors of Nitric Oxide Synthase : N(delta)-(4,5-Dihydrothiazol-2-yl)ornithine, a heterocyclic analogue of L-thiocitrulline, has been identified as a potent inhibitor of various nitric oxide synthase isoforms, with potential implications in the study of NO synthesis and its regulation (Ulhaq et al., 1999).
Polypeptide Synthesis : The synthesis of partially protected peptides, including sequences like Boc—Asp(OtBu)—Ser—Ser-Thr-Ser-Ala-Ala-OH, is significant in the study of protein structure and function, as well as in the development of therapeutic peptides (Hoogerhout et al., 2010).
Inhibition of P-glycoprotein : N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, a compound structurally related to Boc-L-thiocitrulline-otbu, has been shown to inhibit the drug efflux occurring through P-glycoprotein, a multidrug resistance protein, suggesting applications in cancer treatment (Arnaud et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCHKHCGOVKYIY-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427154 |
Source
|
Record name | BOC-L-THIOCITRULLINE-OTBU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-thiocitrulline-otbu | |
CAS RN |
133565-49-8 |
Source
|
Record name | BOC-L-THIOCITRULLINE-OTBU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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